molecular formula C7H8O3 B1427211 3-(Oxolan-3-yl)prop-2-ynoic acid CAS No. 1343209-77-7

3-(Oxolan-3-yl)prop-2-ynoic acid

Cat. No. B1427211
M. Wt: 140.14 g/mol
InChI Key: UGQFNGGKPGZPBZ-UHFFFAOYSA-N
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Description

“3-(Oxolan-3-yl)prop-2-ynoic acid” is an organic compound with the CAS Number: 1343209-77-7 . It has a molecular weight of 140.14 . The compound is also known by its IUPAC name, 3-tetrahydro-3-furanyl-2-propynoic acid .


Molecular Structure Analysis

The InChI code for “3-(Oxolan-3-yl)prop-2-ynoic acid” is 1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(Oxolan-3-yl)prop-2-ynoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Optimization

A study by Ghochikyan et al. (2019) utilized a Suzuki-Miyaura reaction to synthesize novel oxolan-2-one derivatives, including those related to 3-(Oxolan-3-yl)prop-2-ynoic acid. They optimized reaction conditions for the highest yields of these derivatives (Ghochikyan et al., 2019).

Electrochemical Fluorination

Takashi et al. (2005) explored the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid. They obtained various fluorinated compounds, demonstrating the chemical versatility of related oxolane derivatives (Takashi et al., 2005).

Heterocyclic Derivative Synthesis

A study by Bacchi et al. (2005) demonstrated the synthesis of heterocyclic derivatives, including tetrahydrofuran and dioxolane, from 4-yn-1-ones like prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions (Bacchi et al., 2005).

Selective Esterifications

Research by Wang et al. (2012) on Oxyma and its derivatives, closely related to oxolan derivatives, revealed significant effects in selective esterifications of primary alcohols with carboxylic acids. These findings indicate potential applications in organic synthesis (Wang et al., 2012).

Silver-Catalyzed Cyclization

Dalla and Pale (1999) investigated silver-catalyzed cyclization of acetylenic alcohols and acids, including those with a structure similar to 3-(Oxolan-3-yl)prop-2-ynoic acid. This study provides insights into the synthesis of functionalized heterocycles (Dalla & Pale, 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(oxolan-3-yl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQFNGGKPGZPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-3-yl)prop-2-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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